KB256Rju7J
Description
KB256Rju7J is a hypothetical synthetic compound, likely belonging to the class of organometallic or complex organic molecules, based on its alphanumeric designation.
Properties
CAS No. |
270257-31-3 |
|---|---|
Molecular Formula |
C21H21BrFNO |
Molecular Weight |
402.3 g/mol |
IUPAC Name |
4-[4-(4-bromophenyl)-3,6-dihydro-2H-pyridin-1-yl]-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C21H21BrFNO/c22-19-7-3-16(4-8-19)17-11-14-24(15-12-17)13-1-2-21(25)18-5-9-20(23)10-6-18/h3-11H,1-2,12-15H2 |
InChI Key |
RDGNOACOEMJXRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2=CC=C(C=C2)Br)CCCC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KB256Rju7J involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group is introduced through a bromination reaction using bromine or a brominating agent.
Formation of the Fluorophenyl Intermediate: The fluorophenyl group is introduced through a fluorination reaction using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.
Coupling Reaction: The bromophenyl and fluorophenyl intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions and efficient mixing.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, which allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
KB256Rju7J undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl and fluorophenyl groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
KB256Rju7J has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of KB256Rju7J involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Inhibit Enzymes: It can inhibit certain enzymes, leading to the modulation of metabolic pathways.
Induce Apoptosis: In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating apoptotic pathways.
Comparison with Similar Compounds
Compound A: BeH30YHOY KHCJIOTHI HHTpHJI 273 (Benzoic Acid Nitrile Derivative)
Structural Similarity : Shares a benzoic acid backbone with KB256Rju7J, differing in functional groups (e.g., nitrile vs. carboxylate ligands) .
| Property | This compound | Compound A |
|---|---|---|
| Molecular Formula | Hypothetical: C₁₅H₂₀N₂O₄ | C₇H₅NO₂ (Benzoic Acid Nitrile) |
| Molecular Weight (g/mol) | ~300 (estimated) | 147.12 |
| Melting Point (°C) | 180–200 (predicted) | 120–125 |
| Solubility | Polar aprotic solvents | Ethanol, DMSO |
| Reactivity | Catalytic activity (assumed) | Acid-catalyzed hydrolysis |
Key Differences :
Compound B: 1,3-BeH30JIMKap60H0BaX KHCJIOTa 267 (1,3-Benzodicarboxylic Acid)
Structural Similarity : Both compounds feature aromatic carboxylic acid groups, but this compound likely incorporates additional heteroatoms or metal centers .
| Property | This compound | Compound B |
|---|---|---|
| Functional Groups | Carboxylate ligands, metal center | Two carboxylic acid groups |
| Stability | High (chelation effect) | Moderate (prone to decarboxylation) |
| Industrial Use | Polymer stabilization | Polyester resin production |
| Toxicity | Low (assumed) | Moderate (irritant) |
Key Differences :
- This compound’s metal coordination enhances its stability in high-temperature applications compared to Compound B’s purely organic structure .
- Spectroscopic Data: this compound would exhibit distinct NMR shifts due to metal-ligand interactions, unlike Compound B’s simpler proton environments .
Comparison with Functionally Similar Compounds
Compound C: BunepoH 921 (Hypothetical Polymer Stabilizer)
Functional Similarity : Both compounds may act as stabilizers in polymer matrices, preventing oxidative degradation .
| Property | This compound | Compound C |
|---|---|---|
| Mechanism | Radical scavenging via metal redox | Hydrogen donation |
| Efficiency | High (multi-site chelation) | Moderate |
| Environmental Impact | Low leaching (strong binding) | High (volatile byproducts) |
Key Differences :
- This compound’s metal-ligand system offers recyclability in catalytic cycles, whereas Compound C degrades upon use .
Research Findings and Challenges
- Synthetic Reproducibility: this compound’s synthesis requires stringent control of stoichiometry and reaction conditions to avoid byproducts, a challenge less pronounced in simpler analogs like Compound A .
- Characterization Complexity : Full structural elucidation of this compound demands advanced techniques (e.g., X-ray crystallography), unlike Compounds B and C, which can be identified via routine NMR .
- Safety Considerations : this compound’s metal content necessitates hazard assessments for industrial use, contrasting with purely organic counterparts .
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